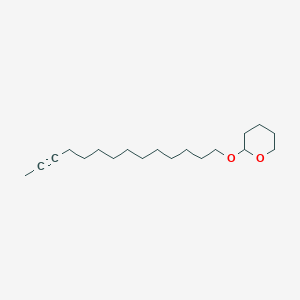
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a long alkyne chain attached to the oxygen atom. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- typically involves the reaction of tetrahydropyran with an alkyne-containing compound. One common method is the metalation of the acetylenic carbon, followed by reaction with an electrophile . This process often requires specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving alkyne-containing molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The compound’s interactions with enzymes and other proteins can also be studied to understand its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the alkyne group.
2-(12-Pentadecynyloxy)tetrahydro-2H-pyran: A closely related compound with a similar structure but a different alkyne chain length.
2H-Pyran, tetrahydro-2-methyl-: Another related compound with a methyl group instead of the alkyne chain.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is unique due to its long alkyne chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring alkyne functionality, such as click chemistry and the synthesis of complex organic molecules.
Properties
CAS No. |
96249-40-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-tetradec-12-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,4-18H2,1H3 |
InChI Key |
VKQQQEYYHHZOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















